5-(3-{3-chloro-5-[(2-chlorophenyl)methoxy]-4-fluorophenyl}-2-oxo-2H-[1,3'-bipyridin]-5-yl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
Compound 23, identified by the PubMed ID 33786375, is a synthetic organic compound known for its role as a non-covalent inhibitor of the SARS-CoV-2 3CL protease (Mpro) . This compound has garnered significant attention due to its potential therapeutic applications in treating COVID-19.
Preparation Methods
The synthesis of compound 23 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditionsThe reaction conditions often involve the use of specific solvents, catalysts, and temperature controls to ensure the desired product yield and purity .
Chemical Reactions Analysis
Compound 23 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Compound 23 has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying non-covalent interactions and enzyme inhibition.
Biology: It is used to investigate the mechanisms of viral protease inhibition and its effects on viral replication.
Medicine: Its potential as a therapeutic agent for COVID-19 has been a major focus of research.
Industry: It is explored for its applications in developing antiviral drugs and other pharmaceutical products.
Mechanism of Action
Compound 23 exerts its effects by inhibiting the SARS-CoV-2 3CL protease (Mpro), an enzyme crucial for viral replication. The compound binds non-covalently to the active site of the protease, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication. This mechanism involves specific molecular interactions and pathways that are critical for the compound’s antiviral activity .
Comparison with Similar Compounds
Compound 23 is unique in its structure and mechanism of action compared to other similar compounds. Some of the similar compounds include:
Compound 18: Another non-covalent inhibitor of the SARS-CoV-2 3CL protease with a slightly different structure and binding affinity.
Compound 19: A potential lead SARS-CoV-2 antiviral from the same discovery effort, also inhibiting the 3CL protease.
The uniqueness of compound 23 lies in its specific molecular interactions and the resulting efficacy in inhibiting the viral protease .
Properties
Molecular Formula |
C27H17Cl2FN4O4 |
---|---|
Molecular Weight |
551.3 g/mol |
IUPAC Name |
5-[5-[3-chloro-5-[(2-chlorophenyl)methoxy]-4-fluorophenyl]-6-oxo-1-pyridin-3-ylpyridin-3-yl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C27H17Cl2FN4O4/c28-21-6-2-1-4-15(21)14-38-23-10-16(9-22(29)24(23)30)19-8-17(20-12-32-27(37)33-25(20)35)13-34(26(19)36)18-5-3-7-31-11-18/h1-13H,14H2,(H2,32,33,35,37) |
InChI Key |
FBYZCSUBKCAJAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C(=CC(=C2)C3=CC(=CN(C3=O)C4=CN=CC=C4)C5=CNC(=O)NC5=O)Cl)F)Cl |
Origin of Product |
United States |
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